molecular formula C41H74O B12675055 Cholesteryl tetradecyl ether CAS No. 75010-38-7

Cholesteryl tetradecyl ether

Cat. No.: B12675055
CAS No.: 75010-38-7
M. Wt: 583.0 g/mol
InChI Key: ZKJCJOBODMKHLW-UATRQTRPSA-N
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Description

Cholesteryl tetradecyl ether is a cholesterol derivative where the hydroxyl group of cholesterol is replaced by a tetradecyl ether group. This compound is part of the broader class of cholesteryl ethers, which are known for their stability and unique properties. This compound is used in various scientific research applications due to its non-metabolizable nature, making it a valuable tool for studying lipid metabolism and other biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholesteryl tetradecyl ether typically involves the reaction of cholesterol with tetradecyl mesylate in the presence of a base. One common method involves the use of sodium hydride (NaH) in anhydrous toluene as the solvent. The reaction is carried out under anhydrous conditions at elevated temperatures (around 80°C) to ensure the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically purified using techniques such as column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cholesteryl tetradecyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the ether group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of cholesteryl ketones or aldehydes.

    Reduction: Formation of cholesteryl alcohols.

    Substitution: Formation of various cholesteryl derivatives depending on the substituent introduced.

Scientific Research Applications

Cholesteryl tetradecyl ether has a wide range of applications in scientific research:

Mechanism of Action

Cholesteryl tetradecyl ether exerts its effects primarily through its incorporation into lipid membranes and lipoproteins. It mimics the behavior of cholesteryl esters but is not metabolized by cellular enzymes. This allows researchers to track the movement and distribution of lipids in biological systems without the confounding effects of metabolism. The compound interacts with various molecular targets, including lipoproteins and cell membranes, influencing their structure and function .

Comparison with Similar Compounds

Cholesteryl tetradecyl ether can be compared with other cholesteryl ethers and esters:

This compound stands out due to its unique combination of stability and non-metabolizable nature, making it a valuable tool in various research fields.

Properties

CAS No.

75010-38-7

Molecular Formula

C41H74O

Molecular Weight

583.0 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-tetradecoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C41H74O/c1-7-8-9-10-11-12-13-14-15-16-17-18-30-42-35-26-28-40(5)34(31-35)22-23-36-38-25-24-37(33(4)21-19-20-32(2)3)41(38,6)29-27-39(36)40/h22,32-33,35-39H,7-21,23-31H2,1-6H3/t33-,35+,36+,37-,38+,39+,40+,41-/m1/s1

InChI Key

ZKJCJOBODMKHLW-UATRQTRPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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